methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate
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Overview
Description
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Amidation Reaction: The benzodioxin derivative is then reacted with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinone derivatives.
Reduction: Reduction of the amide bond can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxin ring system may play a role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
- 2-(Bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine
Uniqueness
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate is unique due to the presence of both the benzodioxin ring and the dimethoxybenzoate moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-23-15-9-12(19(22)25-3)13(10-16(15)24-2)20-18(21)11-4-5-14-17(8-11)27-7-6-26-14/h4-5,8-10H,6-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZYSHUAKVFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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